molecular formula C20H17F2N5O2 B12514771 5-benzyl-N-(7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-2H-1,2,4-triazole-3-carboxamide

5-benzyl-N-(7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-2H-1,2,4-triazole-3-carboxamide

Cat. No.: B12514771
M. Wt: 397.4 g/mol
InChI Key: ATQAGKAMBISZQM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-benzyl-N-(7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-2H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The triazole ring is then introduced via a cycloaddition reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-benzyl-N-(7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-2H-1,2,4-triazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to optimize its efficacy and safety profile.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in inflammation or cancer progression. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 5-benzyl-N-(7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-2H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of a benzazepine and triazole ring. Similar compounds include:

Properties

Molecular Formula

C20H17F2N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

5-benzyl-N-(7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)

InChI Key

ATQAGKAMBISZQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Origin of Product

United States

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